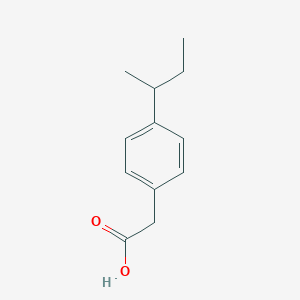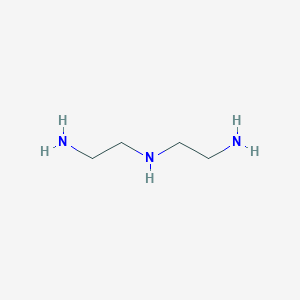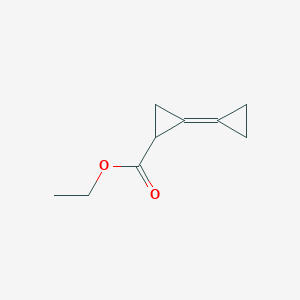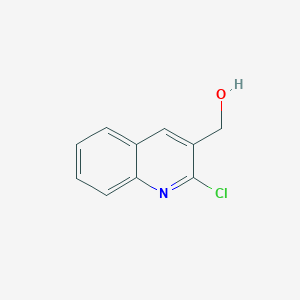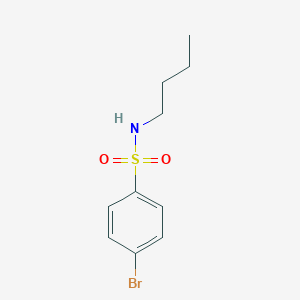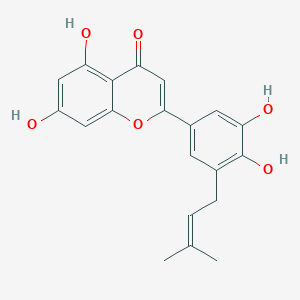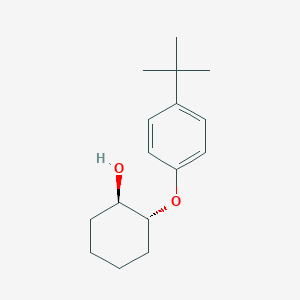
(R)-(+)-3-Methoxymandelonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(+)-3-Methoxymandelonitrile, also known as (R)-(+)-Mandelonitrile methyl ether, is a chemical compound that is widely used in scientific research. It is a chiral molecule, which means that it exists in two mirror-image forms, and the (R)-(+)-enantiomer is the one that is commonly used in research.
Mecanismo De Acción
The mechanism of action of (R)-(+)-3-Methoxymandelonitrile is based on its ability to inhibit β-glucosidases. These enzymes are involved in the hydrolysis of β-glucosides, which are important molecules in plant and bacterial metabolism. By inhibiting these enzymes, (R)-(+)-3-Methoxymandelonitrile disrupts the normal functioning of these organisms, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
(R)-(+)-3-Methoxymandelonitrile has been shown to have various biochemical and physiological effects, depending on the organism and the concentration used. In plants, it inhibits the production of ethylene, a hormone that is involved in the regulation of various physiological processes. In bacteria, it inhibits the production of quorum-sensing molecules, which are important for the communication between bacterial cells. In humans, it has been shown to have anti-cancer and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-(+)-3-Methoxymandelonitrile has many advantages for lab experiments, such as its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify. However, it also has some limitations, such as its toxicity at high concentrations and its limited solubility in water.
Direcciones Futuras
There are many future directions for the research on (R)-(+)-3-Methoxymandelonitrile. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. The role of (R)-(+)-3-Methoxymandelonitrile in plant and bacterial metabolism is also an area of interest for future research. Finally, the development of new derivatives of (R)-(+)-3-Methoxymandelonitrile with improved properties is another direction for future research.
Conclusion:
(R)-(+)-3-Methoxymandelonitrile is a unique chemical compound that has many applications in scientific research. Its ability to inhibit β-glucosidases makes it an important tool for studying the role of these enzymes in plant and bacterial metabolism. It also has potential as a therapeutic agent for various diseases and has been shown to have anti-cancer and anti-inflammatory properties. The development of new synthesis methods and derivatives of (R)-(+)-3-Methoxymandelonitrile is an area of interest for future research.
Métodos De Síntesis
The synthesis of (R)-(+)-3-Methoxymandelonitrile involves the reaction of (R)-(+)-mandelic acid with methanol and thionyl chloride. The reaction produces (R)-(+)-Mandelonitrile methyl ether, which is then purified to obtain (R)-(+)-3-Methoxymandelonitrile. The synthesis method is a well-established process and has been used by many researchers to obtain high-quality (R)-(+)-3-Methoxymandelonitrile for their experiments.
Aplicaciones Científicas De Investigación
(R)-(+)-3-Methoxymandelonitrile is widely used in scientific research due to its unique properties. It is a potent inhibitor of plant and bacterial β-glucosidases, which makes it an important tool for studying the role of these enzymes in plant and bacterial metabolism. It is also used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
10049-65-7 |
|---|---|
Nombre del producto |
(R)-(+)-3-Methoxymandelonitrile |
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1 |
Clave InChI |
XDOJPCPGMDHJAA-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@H](C#N)O |
SMILES |
COC1=CC=CC(=C1)C(C#N)O |
SMILES canónico |
COC1=CC=CC(=C1)C(C#N)O |
Sinónimos |
(R)-(+)-3-METHOXYMANDELONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






